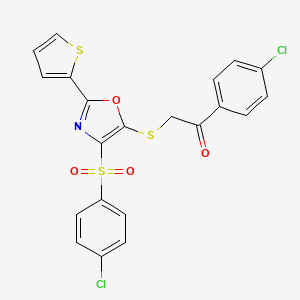![molecular formula C19H18ClN3O2 B2593661 5-Chloro-7-[morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol CAS No. 622792-23-8](/img/structure/B2593661.png)
5-Chloro-7-[morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-Chloro-7-[morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol” is a complex organic molecule that contains several functional groups, including a chloro group, a morpholine ring, a pyridine ring, and a quinoline ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. The morpholine and pyridine rings are likely to add significant steric bulk, which could influence the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloro group could increase its density and boiling point compared to similar compounds without a halogen .科学研究应用
Anti-Corrosion Potency
5-Chloro-7-[morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol, among other 8-hydroxyquinoline derivatives, has demonstrated significant anti-corrosion efficacy for mild steel in acidic mediums. Investigations utilizing weight loss and electrochemical techniques revealed that these compounds act as cathodic inhibitors, with some showing mixed-type inhibition effects at higher concentrations. These findings suggest their utility in protecting metal surfaces from corrosion, a key concern in industrial applications, particularly in environments where metals are exposed to acidic conditions. The study leverages gravimetric, electrochemical, density functional theory (DFT), and molecular dynamics simulations to elucidate the mechanisms behind the observed anti-corrosion performance, including adsorption behavior and the relationship between electronic properties and inhibition efficacy (Dhaybia Douche et al., 2020).
Solvatochromic Properties
Solvatochromic shift studies in related hydroxyquinoline derivatives have highlighted their potential in probing the solvent environment's effects on spectral properties. Such studies are foundational for developing applications in sensing and molecular electronics, where solvent interactions significantly impact the behavior and performance of molecular systems. The research into the absorption and fluorescence characteristics of these compounds in various solvents contributes to understanding how solute-solvent interactions, including general and hydrogen bonding interactions, influence molecular electronic transitions (H. Deepa et al., 2013).
Synthesis and Biological Evaluation
The synthesis of pyrrolo[1,2-a]quinoxalines via 1,3-dipolar cycloaddition reactions, involving hydroxyquinoline derivatives, underscores the versatility of these compounds in constructing complex heterocyclic structures. Such synthetic methodologies enable the generation of diverse molecular scaffolds with potential biological activities, opening avenues for the discovery of new therapeutics and materials with unique properties (H. Kim et al., 1990).
Antimycobacterial and Antitubercular Activity
The development of novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones via the Bohlmann-Rahtz reaction has revealed promising antimycobacterial activity against Mycobacterium tuberculosis. This research highlights the potential of hydroxyquinoline derivatives in addressing global health challenges, such as tuberculosis, by offering a scaffold for the development of new antitubercular agents (S. Kantevari et al., 2011).
Inhibition of Carbon Steel Corrosion
Recent studies on the inhibition performance of newly synthesized 8-hydroxyquinoline derivatives against the corrosion of carbon steel in a phosphoric acid environment demonstrate the compound's utility in industrial applications. Through electrochemical measurements and surface analysis, these derivatives have shown significant corrosion inhibition efficiency, further underscoring the role of hydroxyquinoline derivatives in corrosion protection (M. Faydy et al., 2020).
未来方向
属性
IUPAC Name |
5-chloro-7-[morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c20-15-12-14(19(24)17-13(15)4-3-7-22-17)18(16-5-1-2-6-21-16)23-8-10-25-11-9-23/h1-7,12,18,24H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBVBQKSDVSGEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=N2)C3=CC(=C4C=CC=NC4=C3O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-7-[morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2593579.png)
![N-(4-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2593580.png)
![2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B2593581.png)
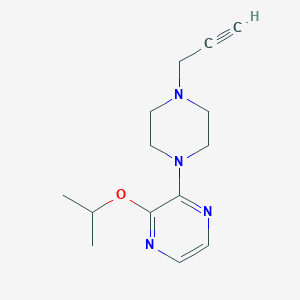
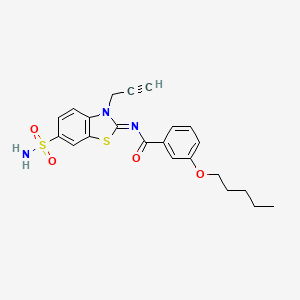
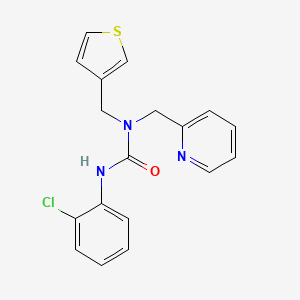
![1,3-Dimethyl-8-{4-[(3-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2593591.png)
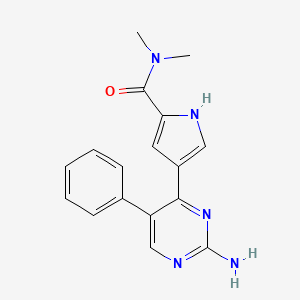
![N-[Cyano(cyclohexyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide](/img/structure/B2593594.png)
![3-{[4-Bromo-2-(4-chlorobenzoyl)phenyl]carbamoyl}propanoic acid](/img/structure/B2593596.png)
![3-(2,4-dichlorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![1-(adamantane-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2593598.png)
![Methyl[1-(4-phenylphenyl)ethyl]amine](/img/structure/B2593599.png)
